D-Glucopyranuronic acid

Vue d'ensemble

Description

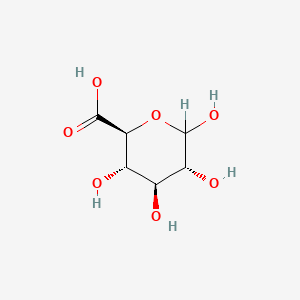

D-Glucuronic acid is a glucose derivative with the chemical formula C6H10O7. It is formed by the oxidation of the primary alcohol group of glucose into a carboxyl group. This compound is found in various plants and animals, often as part of complex polysaccharides such as chondroitin sulfate and hyaluronic acid. D-Glucuronic acid is known for its excellent properties, including anti-oxidation, treatment of liver diseases, and hyperlipidemia .

Synthetic Routes and Reaction Conditions:

Chemical Oxidation: The most common method for producing D-Glucuronic acid involves the oxidation of starch using concentrated nitric acid under high pressure.

Polysaccharide Hydrolysis: This method involves the hydrolysis of polysaccharides containing D-Glucuronic acid units.

Biological Catalysis: This environmentally friendly method uses biocatalysts such as single enzymes, multi-enzyme cascades, whole cell catalysis, and co-culture systems.

Industrial Production Methods:

Chemical Synthesis: Traditional methods include natural extraction and chemical synthesis, which are becoming less favored due to inefficiency and environmental concerns.

Biocatalysis: This method is gaining popularity due to its high efficiency and environmental friendliness.

Types of Reactions:

Oxidation: D-Glucuronic acid can undergo oxidation to form various derivatives.

Reduction: It can be reduced to form glucuronic acid derivatives.

Substitution: D-Glucuronic acid can participate in substitution reactions to form glucuronides.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid is commonly used for oxidation.

Reducing Agents: Various reducing agents can be used to convert D-Glucuronic acid into its reduced forms.

Major Products:

Applications De Recherche Scientifique

Pharmaceutical Applications

D-Glucopyranuronic acid plays a crucial role in pharmaceutical chemistry. Its derivatives are utilized in drug synthesis and development, particularly for enhancing the efficacy and safety profiles of therapeutic agents.

- Drug Modification : this compound is often incorporated into drugs to modify their pharmacokinetic properties. For instance, it has been shown to improve the solubility and bioavailability of certain medications .

- Liver Protection : Recent studies indicate that D-glucuronic acid can mitigate liver toxicity by downregulating reactive oxygen species (ROS) production and aiding in detoxification processes. This property is particularly beneficial for patients with liver diseases .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, making it a valuable component in formulations aimed at reducing oxidative stress in various medical conditions .

Food Industry Applications

In the food sector, this compound is recognized for its functional properties:

- Food Additive : It is utilized as a food additive due to its ability to enhance flavor stability and preserve food quality. Its role as an antioxidant helps in prolonging shelf life by preventing oxidative degradation .

- Nutritional Supplement : The compound is also explored as a dietary supplement, particularly for its potential health benefits related to metabolic processes and detoxification .

Biotechnological Applications

This compound's applications extend into biotechnology, where it serves as a substrate for microbial metabolism:

- Microbial Utilization : Research has shown that specific microorganisms can metabolize D-glucuronic acid effectively, converting it into valuable byproducts through various biochemical pathways. This characteristic is leveraged in bioconversion processes aimed at producing biofuels and other chemicals .

- Biocatalysis : The production of D-glucuronic acid via biocatalysis has emerged as a promising method due to its efficiency and environmental friendliness compared to traditional chemical synthesis methods. Various enzyme systems are being explored for this purpose .

Diagnostic Applications

This compound has potential diagnostic applications, particularly in oncology:

- Biomarker for Pancreatic Cancer : Studies suggest that analyzing D-glucuronic acid levels in bile can serve as a diagnostic marker for pancreatic cancer. The ability to detect this compound non-invasively using techniques like nuclear magnetic resonance (NMR) spectroscopy presents a novel approach to early cancer detection .

Case Studies and Research Findings

Mécanisme D'action

D-Glucuronic acid exerts its effects through various mechanisms:

Anti-inflammatory and Antibacterial Effects: D-Glucuronic acid has properties that help reduce inflammation and combat bacterial infections.

Moisturizing and Biocompatibility: As a component of hyaluronic acid, it helps in retaining moisture and is compatible with human tissues.

Comparaison Avec Des Composés Similaires

Galacturonic Acid: Similar to D-Glucuronic acid but derived from galactose.

Mannuronic Acid: Another uronic acid derived from mannose.

Iduronic Acid: Found in dermatan sulfate and heparin, derived from idose.

Uniqueness of D-Glucopyranuronic acid:

Versatility: D-Glucuronic acid is involved in various biological processes, including detoxification and structural integrity of tissues.

Wide Range of Applications: It is used in multiple industries, from pharmaceuticals to cosmetics.

Environmental Friendliness: The biocatalytic production methods of D-Glucuronic acid are more environmentally friendly compared to traditional chemical synthesis.

Activité Biologique

D-Glucopyranuronic acid, also known as D-glucuronic acid, is a significant metabolite derived from glucose that plays a crucial role in various biological processes, including detoxification, inflammation modulation, and potential therapeutic applications. This article explores the compound's biological activity, highlighting key research findings, case studies, and relevant data.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₇ |

| Molecular Weight | 194.139 g/mol |

| Density | 2.0 ± 0.1 g/cm³ |

| Melting Point | 159-161 °C |

| Boiling Point | 495.2 ± 45 °C at 760 mmHg |

| Flash Point | 211.1 ± 22.2 °C |

The compound exists predominantly in its pyranose form and is a critical component in various polysaccharides and glycosaminoglycans, contributing to their structural integrity and biological functions .

Detoxification

D-Glucuronic acid is integral to the detoxification process in the liver. It conjugates with xenobiotics and endogenous compounds, facilitating their excretion through urine or bile. This process is essential for the metabolism of drugs and hormones, reducing their toxicity . The compound's role as a biomarker for liver function has been highlighted in studies where elevated levels were associated with liver diseases such as hepatocellular carcinoma and cirrhosis .

Anti-inflammatory Properties

Research indicates that D-glucuronic acid exhibits anti-inflammatory effects, particularly in skin applications. Its derivatives have been utilized in formulations aimed at reducing skin inflammation and promoting healing . The compound's ability to modulate inflammatory responses makes it a candidate for therapeutic applications in dermatology.

Potential Cancer Biomarker

A pivotal study demonstrated that D-glucuronic acid levels are significantly elevated in the bile of patients with pancreatic cancer compared to those with chronic pancreatitis or biliary obstruction . This finding suggests its potential as a non-invasive biomarker for early cancer detection, warranting further investigation into its diagnostic capabilities.

Case Studies

-

Pancreatic Cancer Detection :

- Study Design : Bile samples from patients with pancreatic cancer (n=4), chronic pancreatitis (n=3), and control patients (n=10) were analyzed using ^1H NMR spectroscopy.

- Findings : Elevated levels of D-glucuronic acid were observed in pancreatic cancer patients, suggesting its utility as a diagnostic marker .

- Liver Function Assessment :

Metabolic Role

D-Glucuronic acid is involved in the glucuronidation pathway, which is crucial for drug metabolism. It aids in the formation of glucuronides, which are more water-soluble forms of lipophilic substances, enhancing their elimination from the body .

Bone Marrow Stimulation

Recent studies have shown that D-glucuronic acid can stimulate granulomonocytopoiesis in bone marrow, indicating its role in hematopoiesis and immune response modulation . This property opens avenues for exploring its therapeutic potential in hematological disorders.

Analyse Des Réactions Chimiques

Ultrasound-Induced Oxidation to Glucuronic Acid

High-frequency ultrasound (550 kHz) enables catalyst-free oxidation of D-glucose to D-glucuronic acid via in situ radical generation in aqueous media. Key findings include:

| Parameter | Value/Outcome |

|---|---|

| Frequency | 550 kHz |

| Reaction Time | 4 hours |

| Conversion Yield | 96% |

| Selectivity | 98% glucuronic acid |

| Key Radical Species | HO·, HOO· |

| Dissolved Gas | O₂ (optimal for radical generation) |

This process avoids traditional enzymatic or noble metal catalysts, bypassing the formation of glucuronate salts and simplifying downstream processing . Intermediates such as fructose and gluconic acid are transiently formed, suggesting a stepwise oxidation pathway . DFT calculations confirm that radical abstraction of hydrogen from glucose’s C6 hydroxymethyl group is thermodynamically favorable () .

Enzymatic Conjugation via UDP-Glucuronosyltransferases (UGTs)

In biological systems, D-glucuronic acid conjugates xenobiotics and endogenous compounds via UDP-glucuronosyltransferases (UGTs), enhancing water solubility for excretion. Key enzymatic reactions include:

| Enzyme | Uniprot ID | Molecular Weight (kDa) | Substrate Specificity |

|---|---|---|---|

| UGT1A4 | P22310 | 60.02 | Bilirubin, amines |

| UGT2B10 | P36537 | 60.77 | Steroids, phenols |

| UGT1A9 | O60656 | 59.94 | Phenols, flavonoids |

Reaction :

This phase II metabolism occurs primarily in the liver, with UGTs exhibiting tissue-specific expression . Neonates exhibit reduced UGT activity, increasing susceptibility to toxins like chloramphenicol .

Hydrolysis of UDP-Glucuronic Acid

UDP-glucuronic acid undergoes enzymatic hydrolysis to release free glucuronic acid:

Reaction :

This reaction is catalyzed by phosphatases and nucleotidases, regulating cellular glucuronic acid pools for extracellular matrix remodeling .

Radical-Mediated Degradation Pathways

Under oxidative stress, glucuronic acid participates in radical chain reactions:

-

HO· Radical Attack : Leads to C–H bond cleavage at C3 or C4, forming dehydroascorbic acid analogs.

-

Peroxyl Radicals (ROO·) : Induce decarboxylation, yielding CO₂ and pentose derivatives .

Theoretical studies predict a stabilization energy of for glucuronic acid radicals, favoring further oxidation .

Acid-Catalyzed Cyclization and Esterification

In acidic conditions, D-glucuronic acid forms lactones (e.g., glucuronolactone) via intramolecular esterification:

Equilibrium favors lactone formation at pH < 3. Industrial applications leverage this reversibility for drug delivery systems .

Interaction with Metal Ions

Glucuronic acid chelates divalent cations (e.g., Ca²⁺, Mg²⁺) through its carboxyl and hydroxyl groups:

Stability constants () range from 2.1 (Mg²⁺) to 3.8 (Ca²⁺), influencing its role in biomineralization .

Biological Significance in Detoxification

Glucuronic acid’s conjugation capacity correlates with longevity. Elevated serum levels predict all-cause mortality (HR = 1.44, ) , likely due to chronic toxin exposure overwhelming UGT capacity .

Propriétés

IUPAC Name |

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894097 | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-16-5 | |

| Record name | D-Glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucopyranuronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.